8-溴-4,6-二氯喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

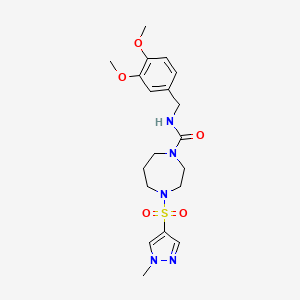

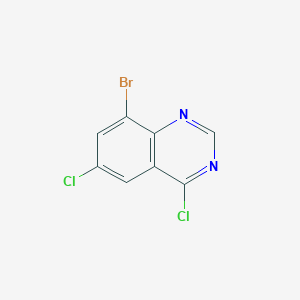

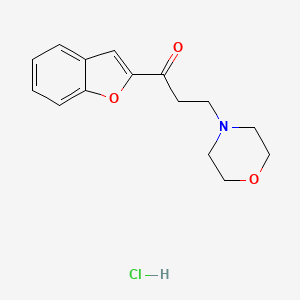

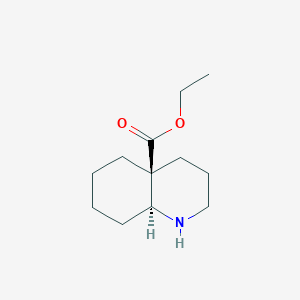

8-Bromo-4,6-dichloro-quinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 . It is used for research purposes .

Synthesis Analysis

Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of 6,8-dichloro-quinazoline derivatives bearing a sulfide group was synthesized and characterized via 1H NMR, 13C NMR, IR, and elemental analyses .Molecular Structure Analysis

The molecular structure of 8-Bromo-4,6-dichloro-quinazoline consists of a quinazoline core with bromine and chlorine substituents .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis have also been used .科学研究应用

抑制酪氨酸激酶

8-溴-4,6-二氯喹唑啉衍生物已被研究其作为表皮生长因子受体 (EGFR) 和人表皮生长因子受体 (HER-2) 酪氨酸激酶不可逆抑制剂的潜力。这些化合物在增强抗肿瘤活性方面显示出前景,尤其是在进行改善水溶性和生物学特性的修饰时。分子模型和实验证据表明,这些抑制剂与靶酶共价相互作用,在人表皮样癌的异种移植模型中表现出显着的口服活性 (Tsou 等,2001)。

EGFR 抑制剂的合成

对 8-溴-4,6-二氯喹唑啉衍生物的研究包括从 4-氯衍生物开始合成新化合物。与吉非替尼相比,筛选了这些化合物的作为 EGFR 抑制剂的功效,其中一些显示出对人癌细胞系的优异 EGFR 抑制活性和细胞毒性。进行分子对接研究以探索与 EGFR-TK 活性位点的相互作用,突出了这些衍生物在靶向抗癌治疗中的潜力 (Allam 等,2020)。

抗菌和抗真菌活性

对 6-溴-2,3-二取代 4(3H)-喹唑啉酮的合成研究表明,这些化合物对各种细菌表现出相当大的效率。喹唑啉酮的修饰以包括特定取代基可以增强其抗菌亲和力,表明开发新型抗菌剂的潜在途径 (Badr 等,1980)。

合成和表征以获得抗菌活性

新型取代的 8-溴-2-(二甲氨基)-3-(3-(二甲氨基)丙基)喹唑啉-4(3H)-酮衍生物已被合成和表征。对这些化合物进行了抗菌和抗真菌活性的评估,显示出对一系列革兰氏阳性和革兰氏阴性细菌以及对白色念珠菌和其他真菌的抗真菌活性,表明在抗菌治疗中具有潜在应用 (Chaitanya 等,2018)。

作用机制

While the specific mechanism of action for 8-Bromo-4,6-dichloro-quinazoline is not mentioned in the search results, quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

安全和危害

未来方向

Quinazoline derivatives have been the focus of significant research due to their wide range of biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing interest in the development of new quinazoline derivatives, including potentially 8-Bromo-4,6-dichloro-quinazoline, for various therapeutic applications.

属性

IUPAC Name |

8-bromo-4,6-dichloroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXZUNALQFSFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4,6-dichloro-quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2700339.png)

![2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2700348.png)

![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)